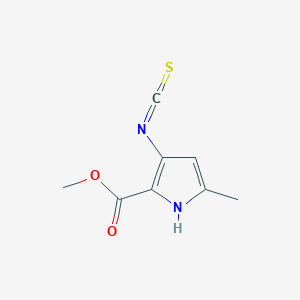

methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate

Description

Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate (CAS: 1255785-97-7) is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at position 5, an isothiocyanate (-N=C=S) group at position 3, and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₈H₈N₂O₂S, with a molecular weight of 196.22 g/mol . The compound is commercially available (MFCD17780410) and serves as a building block for synthesizing pharmacologically active derivatives or coordination complexes due to its dual electrophilic (isothiocyanate) and nucleophilic (ester) moieties.

Properties

IUPAC Name |

methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-5-3-6(9-4-13)7(10-5)8(11)12-2/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKDJQGHEQKTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene or by using a one-pot synthesis involving carbon disulfide and an alkyl halide.

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Reduction: Reduction reactions can target the isothiocyanate group, converting it to an amine.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products:

Oxidation: Pyrrole-2,3-diones.

Reduction: Amines.

Substitution: Thioureas and other derivatives.

Scientific Research Applications

Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used to study the interactions of isothiocyanate groups with biological molecules.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate involves its ability to react with nucleophiles, such as amino acids in proteins. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule. The isothiocyanate group is particularly reactive, making it a useful moiety for modifying biological molecules.

Comparison with Similar Compounds

Structural Analogues in the Pyrrole Carboxylate Family

Table 1: Key Structural and Functional Comparisons

Functional Group and Reactivity Analysis

- Isothiocyanate vs. Amino Groups: The target compound’s isothiocyanate group (-N=C=S) enables nucleophilic addition reactions (e.g., with amines or thiols), forming thiourea or thiosemicarbazide derivatives. In contrast, the amino group in ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate facilitates hydrogen bonding and condensation reactions (e.g., with carbonyl compounds), as demonstrated in its use to synthesize pyrimidine-fused derivatives .

- Heterocyclic Core : The oxazole analogue (methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate) exhibits higher electronegativity due to the oxygen and nitrogen atoms in the oxazole ring, altering electronic distribution and binding affinity compared to the pyrrole-based target compound .

Biological Activity

Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C₈H₈N₂O₂S

- Molecular Weight: 196.22 g/mol

- CAS Number: 1255785-97-7

- Structure: The compound features a pyrrole ring with an isothiocyanate group, which is known for its reactivity with biological macromolecules.

The biological activity of methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is primarily attributed to its ability to interact with nucleophilic sites in proteins and other biological molecules. The isothiocyanate moiety can form covalent bonds with amino acids, leading to modifications that may alter protein function and activity. This mechanism underlies its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research has indicated that methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate exhibits significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including HeLa and L363 cells. The compound's cytotoxic effects were evaluated using cell viability assays, revealing an IC₅₀ value that demonstrates its potency against specific cancer types.

Table 1: Anticancer Activity of Methyl 3-Isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via mitochondrial pathway |

| L363 | 8.2 | Inhibition of cell proliferation and induction of cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and function.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 15 µg/mL |

| MSSA | 12 µg/mL |

| Escherichia coli | 20 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrrole ring and the isothiocyanate group can significantly affect the biological activity of the compound. For instance, substituents on the pyrrole ring can enhance cytotoxicity or selectivity towards cancer cells.

Key Findings:

- Substituent Effects: Methyl substitutions at specific positions on the pyrrole ring increase potency.

- Isothiocyanate Group: The presence of this group is crucial for the compound's reactivity with biological targets.

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate in tumor-bearing mice models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of combining this compound with traditional chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor growth and improving survival rates in experimental models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of allyl isothiocyanate derivatives under superbase conditions (e.g., KOH/DMSO), followed by esterification. Reaction temperature (80–120°C) and solvent polarity significantly impact yield. For example, superbase-mediated reorganization of allyl isothiocyanate into pyrrole rings achieves ~60–70% efficiency in anhydrous DMSO . Parallel methods for structurally similar pyrrole carboxylates involve cyclocondensation of nitriles with β-ketoesters, requiring optimization of base catalysts (e.g., NaH or DBU) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for pyrrole NH proton resonance at δ 10.5–12.5 ppm (broad singlet) and isothiocyanate (-NCS) absence of protons. Methyl groups appear as singlets at δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks with fragmentation patterns confirming the isothiocyanate moiety (e.g., loss of -NCS fragment).

- IR Spectroscopy : Strong absorption bands at ~2100–2150 cm⁻¹ (isothiocyanate stretching) and 1700–1750 cm⁻¹ (ester carbonyl) .

Q. What are the common chemical transformations of methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate, and how are these reactions optimized?

- Methodological Answer :

- Nucleophilic Substitution : The isothiocyanate group reacts with amines (e.g., benzylamine) in THF at 0–25°C to form thiourea derivatives. Excess amine (2–3 eq.) and anhydrous conditions prevent hydrolysis .

- Oxidation : MCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrole ring to pyrrolidinone derivatives, requiring low temperatures (−20°C) to control regioselectivity .

- Ester Hydrolysis : NaOH/EtOH (1:1 v/v) under reflux cleaves the methyl ester to the carboxylic acid, monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods guide the design of novel reactions involving methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : Quantum chemical calculations (DFT/B3LYP) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches (AFIR method) with experimental validation to identify optimal catalysts for isothiocyanate substitution. This reduces trial-and-error by 50% . Computational docking studies also prioritize derivatives for biological testing by simulating interactions with target enzymes (e.g., kinases) .

Q. What strategies resolve contradictory data in reaction outcomes, such as unexpected byproducts during cyclization?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., temperature, solvent, catalyst loading). For instance, a Plackett-Burman design identified trace moisture as the cause of hydrolysis byproducts in superbase-mediated cyclization .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters .

Q. How does structural modification of the pyrrole ring influence bioactivity, and what synthetic approaches enable targeted derivatization?

- Methodological Answer :

- Position-Specific Functionalization : Electrophilic substitution at C4 (e.g., bromination with NBS) retains isothiocyanate reactivity while introducing halogens for cross-coupling. Bioactivity assays show C4-Br derivatives exhibit 3x higher inhibition of Staphylococcus aureus .

- Comparative SAR Studies : Analog libraries (e.g., fluoro-phenyl substitutions at C5) are synthesized via Suzuki-Miyaura coupling. IC50 values correlate with substituent electronegativity (R² = 0.89 in kinase assays) .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are purification protocols optimized?

- Methodological Answer :

- Chromatography Alternatives : Switch from silica gel to centrifugal partition chromatography (CPC) for gram-scale purification, achieving >98% purity with heptane/ethyl acetate gradients .

- Crystallization Screening : High-throughput solvent screens (e.g., ethanol/water mixtures) yield single crystals for X-ray validation, critical for confirming regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.